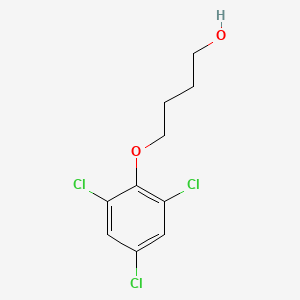
4-(2,4,6-Trichlorophenoxy)butan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
TCPP can be synthesized through various methods such as the reaction of chloro-isopropyl phosphate with 2,4,6-trichlorophenol. The synthesis process is typically carried out under controlled conditions to produce a high-purity product.Molecular Structure Analysis
The molecular formula of TCPP is C10H11Cl3O2 . The InChI key is RDPSHXAYWTWVEW-UHFFFAOYSA-N. The SMILES representation is C1=C (C=C (C (=C1Cl)OCCCCO)Cl)Cl.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into similar compounds, such as the synthesis and dielectric properties of coordination compounds with organic pesticides as ligands, provides insights into how 4-(2,4,6-Trichlorophenoxy)butan-1-ol might be synthesized and utilized in material science or as a ligand in coordination chemistry. For instance, the hydrothermal treatment of chlorophenoxy compounds with metal salts in the presence of solvents like methanol can yield molecular coordination compounds with specific dielectric properties, suggesting potential applications in materials science and electronics (Jin Yang, 2006).
Environmental and Agricultural Applications
Research on the photodegradation of azole fungicides, closely related to 4-(2,4,6-Trichlorophenoxy)butan-1-ol, explores the stability of these compounds in environmental conditions. Such studies could imply the environmental fate of 4-(2,4,6-Trichlorophenoxy)butan-1-ol and similar substances, indicating their persistence, breakdown pathways, and potential environmental impact. For instance, photodegradation studies in various solvents show the formation of different degradation products, revealing the chemical's behavior under environmental exposure and its potential accumulation or transformation in nature (S. K. Nag & P. Dureja, 1997).
Material Science and Engineering
The electrochemical study of stable N-alkoxyarylaminyl radicals can offer insights into the electrochemical properties of 4-(2,4,6-Trichlorophenoxy)butan-1-ol if it behaves similarly to these radicals. Understanding these properties can be crucial for applications in organic electronics, where such compounds might be used as organic semiconductors, conductive materials, or in the design of organic light-emitting diodes (OLEDs) and solar cells (Y. Miura & Y. Muranaka, 2006).
Propriétés
IUPAC Name |
4-(2,4,6-trichlorophenoxy)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSHXAYWTWVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401590 | |
| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trichlorophenoxy)butan-1-ol | |
CAS RN |
219313-00-5 | |
| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)
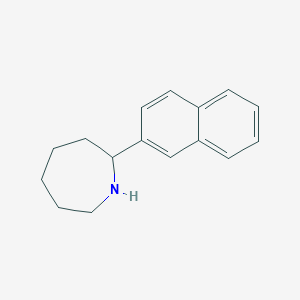


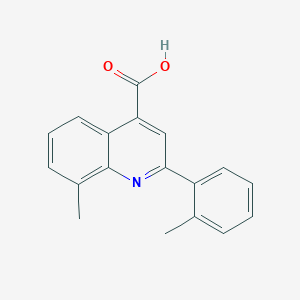
![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)
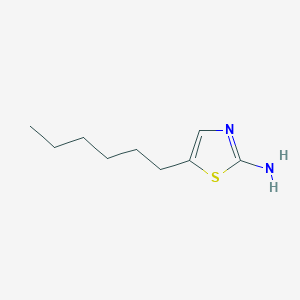

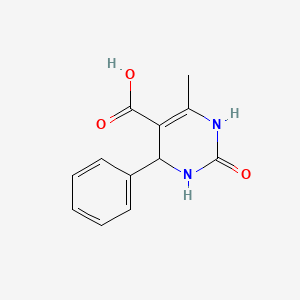
![5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622696.png)


![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)
